2-Phenyl-2,3-dihydrobenzofuran

Antileishmanial SAR IC50

Addressing the need for defined, SAR-mapped starting points for visceral leishmaniasis drug discovery, this neolignan-analogue scaffold eliminates the unpredictability of uncharacterized dihydrobenzofurans. - Validated IC50 range (0.54->200 µM) with selectivity indices >4.6 for select congeners, enabling structure-guided optimization. - Racemic synthesis reduces cost: equivalent bioactivity of enantiomers allows achiral library screening. - Pre-existing microsomal stability and in silico ADME flags (e.g., high-clearance alert for 8m) accelerate lead profiling.

Molecular Formula C14H12O
Molecular Weight 196.24 g/mol
Cat. No. B13110648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2,3-dihydrobenzofuran
Molecular FormulaC14H12O
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C14H12O/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-9,14H,10H2
InChIKeyQMPOHKDJNKTEHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-2,3-dihydrobenzofuran: Antileishmanial Lead Scaffold


2-Phenyl-2,3-dihydrobenzofuran (CAS 55962-04-4, phenylcoumaran) is a heterocyclic neolignan analogue belonging to the dihydrobenzofuran family [1]. It features a fused benzene–dihydrofuran ring system with a phenyl substituent at the 2-position, yielding a molecular weight of 196.24 g/mol and a computed XLogP3 of 3.5 [1]. This scaffold has been validated as a core structure in medicinal chemistry, particularly for the discovery of antileishmanial agents [2].

Reported antileishmanial lead-discovery scaffold
Defined 2-phenyl substitution pattern
Computed lipophilicity may support permeability assessment

Irreplaceability of 2-Phenyl-2,3-dihydrobenzofuran


The antileishmanial activity of 2-aryl-2,3-dihydrobenzofurans is exquisitely dependent on the substitution pattern, with IC50 values spanning over three orders of magnitude (0.54 to >200 µM) across structurally diverse analogues [1]. More than 30% of synthetic variants exhibit IC50 < 10 µM, but only specific congeners achieve sub-micromolar potency and selectivity indices > 4.6 [1]. Therefore, broad class-based substitution—e.g., swapping for an unsaturated 2-phenylbenzofuran or an unsubstituted dihydrobenzofuran—cannot reproduce the precise pharmacological profile, metabolic stability, or ADME properties that have been quantitatively mapped for this scaffold [1][2].

Substitution pattern yields >100-fold activity range; unsubstituted analogues may lack reported antileishmanial potency.
Unsaturated 2-phenylbenzofurans follow different SAR; metabolic and ADME profiles remain unmapped for the comparator class.
Scaffold-specific QSAR and metabolic stability landscape may not transfer; class-switch risks losing predictive capability.

2-Phenyl-2,3-dihydrobenzofuran: Head-to-Head Evidence


Antileishmanial Potency and Selectivity

Within the 2-phenyl-2,3-dihydrobenzofuran series, antileishmanial activity against L. donovani is strongly structure-dependent, with IC50 values ranging from 0.54 to >200 µM [1]. The most potent compounds (8m-o, 8r) achieve IC50 < 2 µM and selectivity indices > 4.6 over mammalian cells [1]. This quantitative SAR distinguishes the scaffold from unsubstituted 2,3-dihydrobenzofuran, which lacks comparable potency data against L. donovani, and from unsaturated 2-phenylbenzofurans, where cationic derivatives required specific functionalization to reach similar potency levels [2].

Antileishmanial activity
Class-level
Series IC50 0.54–>200 µM; best 4.6 vs. unsubstituted no IC50, unsaturated different SAR
Supports lead prioritisation over less-characterised analogues
In vitro L. donovani axenic amastigote assay
Antileishmanial SAR IC50

Lipophilicity Advantage

The 2-phenyl substituent raises the computed logP of 2-phenyl-2,3-dihydrobenzofuran to XLogP3 = 3.5 [1], compared to a logP of 2.16 for the unsubstituted 2,3-dihydrobenzofuran [2]. This 1.34 log unit increase reflects enhanced lipophilicity, which may improve membrane permeability and distribution volume—a critical parameter for intracellular parasites such as Leishmania spp.

Computed lipophilicity
Head-to-head
XLogP3 = 3.5 vs. logP = 2.16 (unsubstituted), Δ = 1.34
May reduce need for additional lipophilic substituents
Computed values; experimental logP may differ
Lipophilicity XLogP3 Drug-likeness

Metabolic Stability and Druglikeness

In vitro microsomal stability testing of the most potent analogue (compound 8m) revealed high intrinsic clearance, flagging a metabolic liability [1]. However, holistic in silico ADME profiling and ligand-efficiency scoring identified compounds 16c, 18, and 23 as promising candidates within the same scaffold family [1]. This demonstrates that the 2-phenyl-2,3-dihydrobenzofuran core can be optimised for both potency and pharmacokinetic properties—a dual advantage not systematically documented for the unsaturated 2-phenylbenzofuran series [2].

ADME landscape
Class-level
Compound 8m: high clearance; 16c, 18, 23 flagged druglike; comparator class lacks systematic ADME data
Pre-characterised scaffold may reduce late-stage ADME failure risk
Human liver microsome + in silico ADME scoring
Metabolic stability Druglikeness Clearance

Predictive QSAR Models

A dedicated 3D-QSAR study on 2-phenyl-2,3-dihydrobenzofurans yielded a statistically robust model (PLSR-based, Q² > 0.5, R² > 0.8) that identifies key molecular interaction fields governing antileishmanial activity [1]. In contrast, descriptor-based QSAR methods (MLR, RF, SVR) were clearly inferior, underscoring the chemical specificity of the scaffold. This predictive framework allows activity estimation of new analogues before synthesis, a capability not yet published for the unsaturated 2-phenylbenzofuran class [2].

3D-QSAR model
Class-level
Q² = 0.61, R² > 0.8 (PLSR); descriptor-based models inferior
Enables activity prediction before synthesis
Open3DQSAR, leave-group-out CV
QSAR 3D-QSAR Predictive modelling

Lignin Model Compound Utility

2-Phenyl-2,3-dihydrobenzofuran, historically known as phenylcoumaran, is a well-established model compound for the β-5 (phenylcoumaran) substructure in lignin [1]. Its well-defined structure allows quantitative mechanistic studies of lignin degradation pathways that are not readily performed with heterogeneous lignin preparations. While no direct quantitative comparator is available, its use in crystallographic and enzymatic studies provides a reproducible standard for biomass research [1].

Lignin model compound
Supporting evidence
Used as phenylcoumaran standard in crystallography and enzymatic assays
Reproducible β-5 lignin substructure standard
X-ray crystallography, NMR, enzyme kinetics
Lignin Phenylcoumaran Biomass

Chirality-Independent Activity

Chiral separation of the most potent racemate (compound 8m) and subsequent biological evaluation of its pure enantiomers demonstrated no significant effect of chirality on antileishmanial activity or cytotoxicity [1]. This finding is in contrast to many natural neolignan analogues, where enantiomeric purity critically influences potency [2]. The chirality-independent activity simplifies downstream development by removing the need for costly asymmetric synthesis or chiral resolution.

Chirality impact
Class-level
Enantiomers of 8m: no difference in IC50 or cytotoxicity vs. chirality-sensitive neolignans
Simplifies racemic library synthesis; avoids chiral resolution
Chiral HPLC separation; L. donovani assay
Chirality Enantiomers Lead development

Key Applications of 2-Phenyl-2,3-dihydrobenzofuran


Antileishmanial Lead Optimisation

Procurement of the 2-phenyl-2,3-dihydrobenzofuran scaffold is recommended for laboratories initiating a hit-to-lead program against visceral leishmaniasis. The scaffold’s documented IC50 range (0.54 – >200 µM), selectivity windows (SI > 4.6), and predictive 3D-QSAR model collectively enable structure-guided optimisation with reduced screening burden [1]. Starting from this core, rather than an uncharacterised dihydrobenzofuran, provides immediate access to validated SAR knowledge [1][2].

Pharmacokinetic Profiling

The pre-existing microsomal stability and in silico ADME data allow teams to simultaneously balance potency and druglikeness from the outset. Compounds flagged as druglike (e.g., 16c, 18, 23) can serve as design templates, while the high-clearance alert for compound 8m informs metabolic soft-spot avoidance strategies [1]. This integrated approach is not yet established for the unsaturated 2-phenylbenzofuran class [3].

Lignin Structure–Function Studies

As a defined phenylcoumaran standard, 2-phenyl-2,3-dihydrobenzofuran is indispensable for enzymatic and crystallographic investigations of lignin-degrading enzymes, including pinoresinol-lariciresinol reductases and benzylic ether reductases [4]. Its homogeneity ensures reproducible kinetics and structural data that cannot be obtained with polydisperse lignin isolates.

Racemic Library Synthesis

Because enantiomeric pairs show equivalent bioactivity, medicinal chemistry teams can synthesise and screen racemic libraries without the cost and complexity of chiral resolution, accelerating the exploration of substitution space around the dihydrobenzofuran core [1]. This practical advantage directly reduces synthesis timelines and resource expenditure.

Application
Selection Property
Validation Focus
Antileishmanial lead optimisation
Reported SAR and selectivity profile
L. donovani potency and selectivity endpoints
Pharmacokinetic profiling
Pre-characterised microsomal stability and in silico ADME
Metabolic soft-spot identification and druglikeness scoring
Lignin model studies
Defined phenylcoumaran standard
Reproducible enzyme kinetics and crystallography
Racemic library synthesis
Chirality-independent bioactivity
Equivalent potency of enantiomers in L. donovani assay
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